![molecular formula C20H20N2O2S B2853769 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 923506-19-8](/img/structure/B2853769.png)
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole and thiadiazole are both heterocyclic compounds. Benzothiazole is a bicyclic compound with a fused benzene and thiazole ring . Thiadiazole is a five-membered ring system containing a sulfur atom and two nitrogen atoms . These moieties are found in a wide range of biologically active compounds .
Molecular Structure Analysis
The molecular structure of benzothiazole and thiadiazole derivatives can be quite diverse, depending on the specific substituents attached to the rings . The exact structure of “N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide” is not provided in the sources I found.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives have been synthesized and evaluated for their antimicrobial activities. They are particularly significant in the development of new antimicrobial agents due to the increasing number of multidrug-resistant microbial pathogens . The structural diversity of thiazoles allows for the design of molecules with potential use in treating infectious diseases, especially in immunocompromised patients.
Anticholinesterase Activity
While some thiazole derivatives have been tested for acetylcholinesterase inhibitory activities, the results have been weaker than expected . However, this area of research remains important for the potential treatment of conditions like Alzheimer’s disease, where cholinesterase inhibitors can play a role in managing symptoms.
Antifungal Applications
Certain thiazole compounds have shown significant antifungal activity, particularly against strains like Candida parapsilosis . This is crucial as fungal infections are a major concern, especially in hospital settings, and the development of new antifungal agents is a high priority.
Anticancer Properties
Thiazole derivatives are found in several clinically used anticancer medicines, such as dabrafenib and dasatinib . Research into thiazole compounds continues to be a vibrant field, with the potential to discover new therapeutic agents that can target various forms of cancer.
Anti-Inflammatory and Analgesic Effects
The modification of thiazole-based compounds can lead to new molecules with potent anti-inflammatory and analgesic activities . This is particularly relevant for the development of new treatments for chronic inflammatory diseases and pain management.
Antioxidant Properties
Thiazole derivatives also exhibit antioxidant properties, which are important in the prevention of oxidative stress-related diseases . Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to the development of various diseases, including cancer and heart disease.
Mecanismo De Acción
Benzothiazole and thiadiazole derivatives have been studied for their anticancer properties. They are effective against various types of cancer cell lines through a multitude of mechanisms, some of which are poorly studied or understood . The specific mechanism of action for “N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide” is not available in the sources I found.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-13-4-5-14(2)17(10-13)18-12-25-20(21-18)22-19(23)11-15-6-8-16(24-3)9-7-15/h4-10,12H,11H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPDFUGKWUYOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-5-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzamide](/img/structure/B2853686.png)

![N-cyclopentyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853692.png)
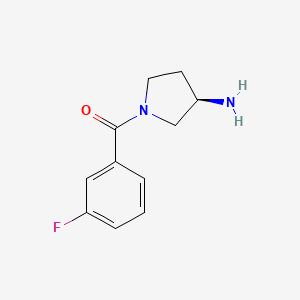

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2853696.png)
![3-(3-sulfopropyl)-2-{[(2Z)-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B2853698.png)
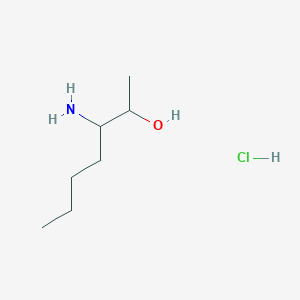
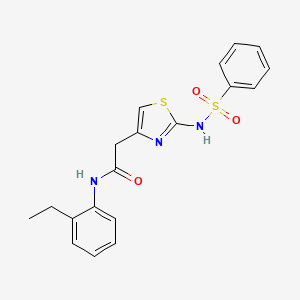
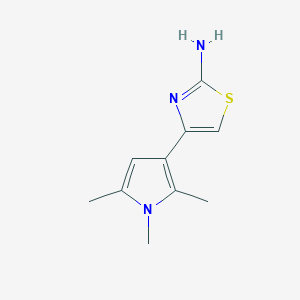
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2853706.png)
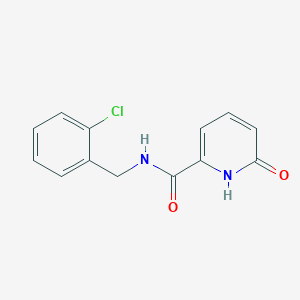
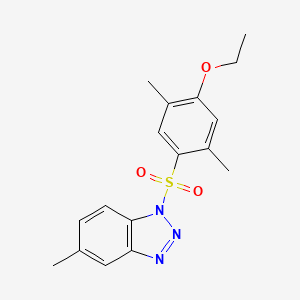
![(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2853709.png)